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Compound of Interest

(S)-Tert-butyl 3-methyl-1,4-
Compound Name:
diazepane-1-carboxylate

Cat. No.: B562592

Introduction

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core
of numerous biologically active compounds. This seven-membered heterocyclic motif,
containing two nitrogen atoms at positions 1 and 4, offers a flexible yet constrained three-
dimensional structure that can effectively present substituents for interaction with biological
targets. The introduction of chirality into the 1,4-diazepane scaffold further enhances its utility,
allowing for stereospecific interactions with enzymes and receptors, which can lead to
improved potency, selectivity, and pharmacokinetic profiles. This guide provides a
comprehensive overview of the synthesis, biological activities, and therapeutic applications of
chiral 1,4-diazepane derivatives for researchers, scientists, and drug development
professionals.

Synthesis of Chiral 1,4-Diazepane Scaffolds

The asymmetric synthesis of chiral 1,4-diazepanes is crucial for accessing enantiomerically
pure compounds for pharmacological evaluation. Several powerful strategies have been
developed to achieve this, primarily focusing on asymmetric reductive amination and
intramolecular cyclization reactions.

Asymmetric Reductive Amination
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Asymmetric reductive amination is a highly effective method for the enantioselective synthesis
of chiral amines, including the 1,4-diazepane ring system. This approach can be achieved
through both enzymatic and catalyst-based methods.

Enzymatic Intramolecular Asymmetric Reductive Amination:

Imine reductases (IREDs) have emerged as powerful biocatalysts for the asymmetric synthesis
of chiral amines. An enzymatic intramolecular asymmetric reductive amination has been
developed for the synthesis of chiral 1,4-diazepanes, offering high enantioselectivity.[1] Several
enantiocomplementary IREDs can be used to produce either the (R)- or (S)-enantiomer of the
desired 1,4-diazepane.[1]

Experimental Protocol: Enzymatic Synthesis of (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-
yl)benzo[d]oxazole

This protocol is adapted from the work on biocatalytic access to 1,4-diazepanes via imine
reductase-catalyzed intramolecular asymmetric reductive amination.[1]

1. Expression and Purification of Imine Reductase (IR25 from Micromonospora
echinaurantiaca):

e The gene encoding the IRED is cloned into an expression vector (e.g., pET-28a) and
transformed into a suitable E. coli host strain (e.g., BL21(DE3)).

e The cells are cultured in LB medium containing an appropriate antibiotic at 37 °C until the
ODG600 reaches 0.6-0.8.

e Protein expression is induced with IPTG (isopropy! 3-D-1-thiogalactopyranoside) and the
culture is further incubated at a lower temperature (e.g., 18 °C) for 16—20 hours.

o Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication.

e The enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA
agarose).

2. Asymmetric Reductive Amination Reaction:

» To a reaction vessel, add the aminoketone substrate (1-(2-((2-chloro-4-
nitrophenyl)amino)ethyl)-1-methyl-1,3-dihydro-2H-imidazol-2-one) to a final concentration of
10 mM in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).

» Add the purified IRED (IR25) to a final concentration of 2 uM.
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» Add a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH),
and NADP+ to a final concentration of 1 mM.

e The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle
agitation for 24 hours.

3. Work-up and Purification:

e The reaction is quenched by the addition of a water-immiscible organic solvent (e.g., ethyl
acetate).

e The aqueous and organic layers are separated, and the aqueous layer is extracted multiple
times with the organic solvent.

e The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel to afford the
enantiomerically pure (S)-1,4-diazepane derivative.

4. Characterization:

e The structure and purity of the final product are confirmed by *H NMR, 13C NMR, and mass
spectrometry.
e The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are another cornerstone in the synthesis of chiral 1,4-
diazepanes. The Fukuyama-Mitsunobu reaction is a notable example.

Intramolecular Fukuyama-Mitsunobu Cyclization:

This reaction involves the dehydrative cyclization of a nosyl-protected diamino alcohol to form
the chiral 1,4-diazepane ring. This method has been successfully applied to the multi-kilogram
production of a key intermediate for the Rho-kinase inhibitor K-115. The synthesis starts from a
commercially available chiral amino alcohol, ensuring the stereochemical integrity of the final
product.

Biological Activities and Applications
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Chiral 1,4-diazepane scaffolds are found in a wide array of pharmacologically active molecules,

demonstrating their versatility in drug design.

Anticancer Activity

Numerous 1,4-diazepane derivatives have been synthesized and evaluated for their anticancer

properties.[2][3][4] These compounds have shown promising activity against various cancer cell

lines.

Compound Cancer Cell Line Activity (IC50/GI50) Reference
7c HepG-2 (Liver) 4.4 pg/mL [2][3]
MCF-7 (Breast) 8.2 pg/mL [2][3]

HCT-116 (Colon) 9.1 pg/mL [2][3]

Te HepG-2 (Liver) 5.3 pg/mL [2][3]
MCF-7 (Breast) 7.6 pg/mL [2][3]

HCT-116 (Colon) 8.8 pg/mL [2][3]

7f HepG-2 (Liver) 6.1 pg/mL [2][3]
MCEF-7 (Breast) 13 pg/mL [2][3]

HCT-116 (Colon) 11 pg/mL [2][3]

30k (CDKO9 inhibitor) HCT-116 (Colon) 0.36 uM [5]1[6]
30m (CDK®9 inhibitor) HCT-116 (Colon) 0.86 uM [5]1[6]

7-(1,4-diazepan)-1-yl-
5-(4-methylphenyl)-2-

phenyl[7]oxazolo-[4,5-

d]-pyrimidine

NCI-60 Panel

GI50: 0.9-1.9 pM

7-(1,4-diazepan)-1-yl-
2-(4-methylphenyl)-5-
phenyl[7]oxazolo[4,5-
d]pyrimidine

NCI-60 Panel

GI50: 0.9-1.9 pM
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Factor Xa Inhibition

Factor Xa (fXa) is a critical enzyme in the coagulation cascade, making it a key target for the
development of novel antithrombotic agents. A series of 1,4-diazepane derivatives have been
designed to interact with the S4 aryl-binding domain of the fXa active site, leading to potent
inhibitory activity.[3]

fXa Inhibitory Activity
Compound Reference
(IC50)

13 (YM-96765) 6.8 M [8]

Amyloid Beta (AB) Aggregation Inhibition

The aggregation of amyloid-beta (AB) peptides is a hallmark of Alzheimer's disease. Small
molecules containing the 1,4-diazepane scaffold have been investigated as inhibitors of A
aggregation.[9] A library of 38 such derivatives was synthesized and evaluated, with some
compounds showing moderate to good inhibition of AB42 aggregation (32-52%) and enhanced
inhibition towards AB40 (53—-77%).[9] Symmetrical (1,4-diazepane-1,4-
diyl)bis(phenylmethanone) derivatives have also been explored, with some exhibiting
concentration-dependent inhibition of AB42 aggregation.[10]

Sigma Receptor Modulation

Sigma receptors (oR) are involved in various neurological processes, and their ligands have
potential as antipsychotics and neuroprotective agents. Diazepane-containing derivatives have
been synthesized and shown to have high affinity for oR subtypes.[11][12][13]
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Compound o1R Affinity (Ki) o2R Affinity (Ki) Reference
2c (benzofuran
o 8.0 nM 118 nM [11][12]
derivative)
3c (2,4-dimethyl
_ 8.0 nM 28 nM [11][12]
substituted)
2d (quinoline
o 19 nM 114 nM [11][12]
derivative)
3d (2,4-dimethyl
42 nM 33nM [11][12]

substituted)

Key Signhaling Pathways and Mechanisms of Action
GABAergic Signaling Pathway

The y-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the
central nervous system.[7] 1,4-Benzodiazepines, a well-known class of drugs containing a
diazepine ring, exert their anxiolytic, sedative, and anticonvulsant effects by modulating the
GABA-A receptor.[14] They bind to a specific allosteric site on the receptor, increasing the
affinity of GABA for its binding site.[14] This enhances the GABA-induced influx of chloride
ions, leading to hyperpolarization of the neuron and reduced neuronal excitability.[14]
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GABAergic Signaling Pathway
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Coagulation Cascade and Factor Xa Inhibition
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Synthesis and Screening Workflow for Chiral 1,4-Diazepanes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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